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molecular formula C8F17COOH<br>C9HF17O2 B143611 Perfluorononanoic acid CAS No. 375-95-1

Perfluorononanoic acid

Cat. No. B143611
M. Wt: 464.08 g/mol
InChI Key: UZUFPBIDKMEQEQ-UHFFFAOYSA-N
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Patent
US04578222

Procedure details

To a 50 ml round-bottomed flask, were added 1.0 g (15 mg-atom) of commercially available zinc powder, 1.9 g (15 mmol) of MnCL2 and 15 ml of dimethylformamide. Ultrasound generated in the same way as in Example 1 was applied for 1 hr to the solution to prepare zero-valent manganese. Next, a solution of 6 g (11 mmol) of C8F17I in 5 ml of dimethylformamide was added. As in Example 1, CO2 gas was introduced at a flow rate of 5 ml/min to the solution in a water bath for two hours under the irradiation of ultrasound by a ultrasonic cleaner (45 kHz, 35 W). The reaction was followed by the hydrolysis and then by the recrystallization such as in Example 1. 2.4 g (yield: 46%) of C8F17COOH was thus produced.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1](I)([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[C:27](=[O:29])=[O:28]>CN(C)C=O.[Zn].[Mn]>[C:1]([C:27]([OH:29])=[O:28])([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was followed by the hydrolysis
CUSTOM
Type
CUSTOM
Details
by the recrystallization such as in Example 1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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